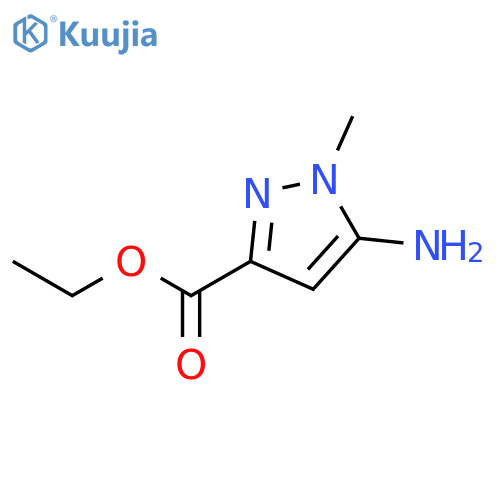

Cas no 70500-80-0 (Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate)

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

- 5-AMINO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER

- ethyl 5-amino-1-methylpyrazole-3-carboxylate

- Ethyl 5-amino-1-methylpyrazole-3-carboxylic acid

- AK130330

- 1H-Pyrazole-3-carboxylic acid, 5-amino-1-methyl-, ethyl ester

- KTRQSZBRYRHIKL-UHFFFAOYSA-N

- FCH856095

- SB11381

- 5-amino-3-ethoxycarbonyl-1-methylpyrazole

- AB0049302

- AX8221353

- A9295

- ST24047076

- ethyl 5-amino-1-methyl-p

- MFCD07388488

- SY113922

- AS-41959

- 70500-80-0

- VCA50080

- AKOS006286334

- Ethyl5-amino-1-methyl-1H-pyrazole-3-carboxylate

- EN300-136882

- CS-W007101

- DTXSID60564951

- SCHEMBL8003314

- 5-Amino-1-methyl-1H-pyrazole-3-carboxylicacidethylester

- FT-0726120

- AMY26552

- STL584698

- DB-074311

-

- MDL: MFCD07388488

- インチ: 1S/C7H11N3O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3,8H2,1-2H3

- InChIKey: KTRQSZBRYRHIKL-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C1C([H])=C(N([H])[H])N(C([H])([H])[H])N=1)=O

計算された属性

- せいみつぶんしりょう: 169.085126602g/mol

- どういたいしつりょう: 169.085126602g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.1

- 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

- 密度みつど: 1.29

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E194695-250mg |

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate |

70500-80-0 | 97% | 250mg |

¥390.90 | 2023-09-03 | |

| eNovation Chemicals LLC | D618675-1g |

5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

70500-80-0 | 95% | 1g |

$650 | 2024-06-05 | |

| TRC | B440565-100mg |

ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate |

70500-80-0 | 100mg |

$ 160.00 | 2022-06-07 | ||

| Enamine | EN300-136882-1.0g |

ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate |

70500-80-0 | 92% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-136882-100mg |

ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate |

70500-80-0 | 92.0% | 100mg |

$106.0 | 2023-09-30 | |

| Enamine | EN300-136882-10000mg |

ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate |

70500-80-0 | 92.0% | 10000mg |

$1672.0 | 2023-09-30 | |

| Ambeed | A177198-250mg |

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate |

70500-80-0 | 97% | 250mg |

$55.0 | 2024-04-17 | |

| eNovation Chemicals LLC | Y1212312-5g |

ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate |

70500-80-0 | 95% | 5g |

$500 | 2025-02-24 | |

| 1PlusChem | 1P00FFS7-1g |

5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

70500-80-0 | 97% | 1g |

$86.00 | 2025-02-27 | |

| Aaron | AR00FG0J-250mg |

5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

70500-80-0 | 95% | 250mg |

$24.00 | 2025-01-24 |

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate 関連文献

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylateに関する追加情報

Recent Advances in the Application of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS: 70500-80-0) in Chemical Biology and Pharmaceutical Research

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS: 70500-80-0) is a pyrazole derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive compounds. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic routes, biological activities, and potential therapeutic applications.

One of the most notable advancements in the use of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is its role as a precursor in the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the development of selective JAK2 inhibitors, which are critical for treating myeloproliferative neoplasms. The study reported a novel synthetic pathway that improved the yield and purity of the final product, thereby enhancing its scalability for industrial applications. Furthermore, the compound's amino and ester functional groups were found to be crucial for binding interactions with the kinase domain, as confirmed by X-ray crystallography.

In addition to its applications in kinase inhibition, Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate has shown promise in antimicrobial research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of this compound exhibited potent activity against multidrug-resistant Staphylococcus aureus (MRSA). The study employed a structure-activity relationship (SAR) approach to optimize the compound's antimicrobial properties, leading to the identification of a lead candidate with minimal cytotoxicity to human cells. These findings underscore the potential of this pyrazole derivative in addressing the global challenge of antibiotic resistance.

Another area of interest is the compound's anti-inflammatory properties. A 2022 study in the European Journal of Medicinal Chemistry explored its use in the design of COX-2 inhibitors, which are widely used to treat inflammatory conditions such as arthritis. The researchers synthesized a series of analogs and evaluated their inhibitory activity against COX-2, identifying several candidates with superior selectivity and potency compared to existing drugs. Molecular docking studies further elucidated the binding mechanisms, providing insights for future drug design.

Despite these promising developments, challenges remain in the optimization of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate for clinical use. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further preclinical studies. However, the compound's structural flexibility and demonstrated bioactivity make it a valuable scaffold for future drug discovery efforts. Ongoing research is expected to uncover additional applications, particularly in the fields of oncology and infectious diseases.

In conclusion, Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS: 70500-80-0) continues to be a focal point in chemical biology and pharmaceutical research. Its diverse applications in kinase inhibition, antimicrobial activity, and anti-inflammatory effects highlight its potential as a versatile building block for drug development. Future studies should focus on overcoming current limitations and expanding its therapeutic scope, paving the way for novel treatments in various medical fields.

70500-80-0 (Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate) 関連製品

- 2228804-63-3(1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene)

- 1627180-68-0(5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine)

- 1361734-27-1(Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1822845-10-2(benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate)

- 1355929-10-0(N-cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamide)

- 1546000-97-8(6-chloro-2-cyclobutoxypyridin-3-amine)

- 2138078-90-5(N-(3-fluoroazetidin-3-yl)methyl-4-nitrobenzene-1-sulfonamide)

- 2137544-84-2(5-Cyclopropyl-1,2,3,6-tetrahydropyridin-3-amine)

- 177735-09-0((3-Methylthiophen-2-yl)boronic acid)

- 1803730-12-2(3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol)